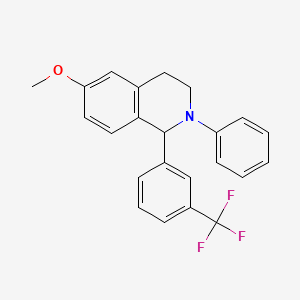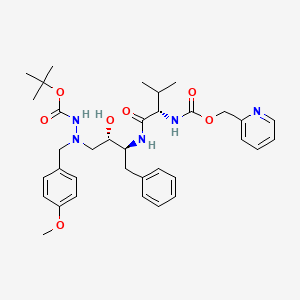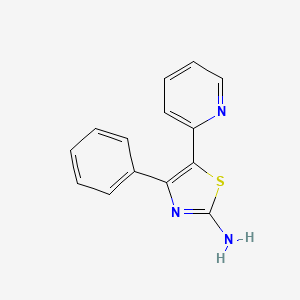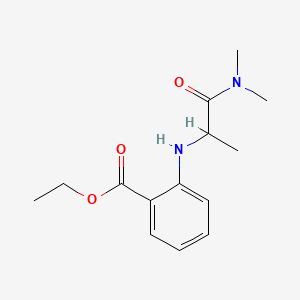
N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester is a synthetic organic compound derived from anthranilic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester typically involves the esterification of anthranilic acid followed by the introduction of the dimethylcarbamoyl group. One common method involves the reaction of anthranilic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester. Subsequently, the ethyl ester is reacted with dimethylcarbamoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its interaction with cellular receptors may trigger signaling pathways that result in various biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl anthranilate: An ester of anthranilic acid used in perfumes and as a flavoring agent.
Ethyl anthranilate: Another ester of anthranilic acid with similar applications in the fragrance and flavor industry.
N,N-Dimethylanthranilic acid: A derivative of anthranilic acid with potential biological activities.
Uniqueness
N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester is unique due to its specific structural features, including the presence of both the dimethylcarbamoyl group and the ethyl ester group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
92374-59-9 |
|---|---|
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
ethyl 2-[[1-(dimethylamino)-1-oxopropan-2-yl]amino]benzoate |
InChI |
InChI=1S/C14H20N2O3/c1-5-19-14(18)11-8-6-7-9-12(11)15-10(2)13(17)16(3)4/h6-10,15H,5H2,1-4H3 |
InChI-Schlüssel |
VXKUPQLRDOQMQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1NC(C)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


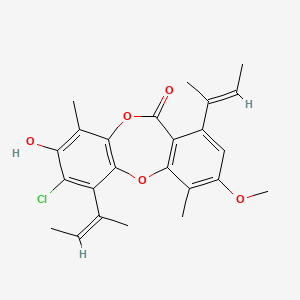

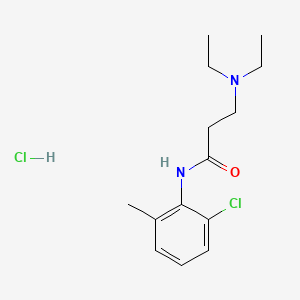
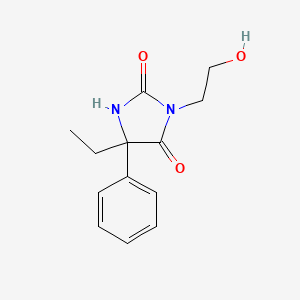
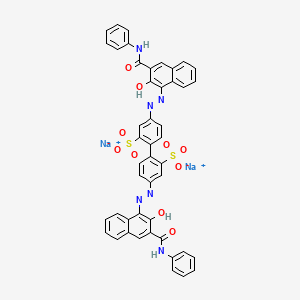

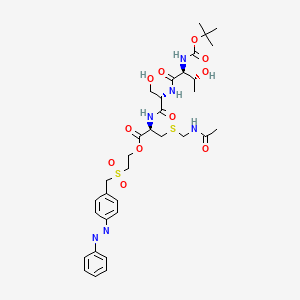

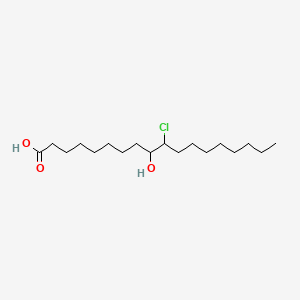
![(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12723952.png)
